
7-Ethoxy-6-nitroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-6-nitroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-6-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 7-ethoxyquinazolin-4(3H)-one, followed by purification and characterization . The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at position 6 and the ethoxy group at position 7 are key sites for substitution.
Nitro Group Substitution
The nitro group can undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:
The ethoxy group in 7-ethoxy-6-nitroquinazolin-4(3H)-one is expected to behave similarly to methoxy analogs, enabling substitutions with nucleophiles like amines or thiols under basic conditions.
Reduction Reactions
The nitro group is reducible to an amine, forming 7-ethoxy-6-aminoquinazolin-4(3H)-one, a precursor for further functionalization.
Reducing Agent | Conditions | Outcome | Yield | Source |
---|---|---|---|---|
SnCl₂·2H₂O | Ethyl acetate, reflux | 6-Amino derivative | 78% (analog) | |
Catalytic Hydrogenation | H₂, Pd/C | Not explicitly reported but inferred | – | – |
Reduction of the nitro group enhances electron density on the ring, facilitating subsequent electrophilic substitutions or cyclizations.
Ring Functionalization
The quinazolinone core undergoes reactions at the N-3 position, enabling alkylation or acylation.
Reaction Type | Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Alkylation | Ethyl bromide, K₂CO₃, DMF | 3-Ethyl-6-nitroquinazolin-4(3H)-one | – | |
Acylation | Acetic anhydride, base | 3-Acetyl derivatives | – |
These modifications are critical for tuning biological activity, as seen in antitumor and antimicrobial applications .
Ether Cleavage
The ethoxy group can undergo cleavage under acidic or basic conditions:
Conditions | Outcome | Source |
---|---|---|
HBr (48%), reflux | Replacement with hydroxyl group | |
BBr₃, CH₂Cl₂ | Demethylation (analogous to methoxy) |
This reactivity allows conversion to hydroxyl derivatives, which are intermediates for further functionalization.
Cyclocondensation Reactions
The amine generated from nitro reduction participates in cyclocondensation with aldehydes or ketones:
Reactant | Conditions | Outcome | Source |
---|---|---|---|
Thioglycolic acid | Reflux, acetic acid | Thiazolidinone hybrids | |
Aromatic aldehydes | Knoevenagel conditions | Schiff base derivatives |
These reactions expand structural diversity for pharmacological optimization .
Electrophilic Aromatic Substitution
The electron-deficient quinazolinone ring can undergo halogenation or nitration at activated positions:
Reaction | Conditions | Outcome | Source |
---|---|---|---|
Nitration | HNO₃, H₂SO₄ | 5-Nitro derivative (inferred) | |
Halogenation | Cl₂, FeCl₃ | 8-Chloro derivative (analog) |
Scientific Research Applications
Anticancer Activity
One of the primary applications of 7-Ethoxy-6-nitroquinazolin-4(3H)-one is its potential as an anticancer agent. Studies have shown that it acts as an inhibitor of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and HER-2, which are critical in cancer cell proliferation and survival pathways. By inhibiting these receptors, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits antimicrobial properties. Research indicates that it has shown efficacy against various bacterial strains, suggesting its potential use in treating infections . The compound's ability to inhibit microbial growth opens avenues for developing new antibiotics.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Its mechanism may involve modulating inflammatory cytokines and pathways, contributing to its therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
A comprehensive understanding of the structure-activity relationship (SAR) of this compound reveals that specific substitutions on the quinazoline core significantly influence its biological activity. For instance, variations in the nitro and ethoxy groups can enhance potency against cancer cell lines and improve binding affinity to target receptors .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Study on Antitumor Activity : In vivo studies demonstrated that this compound significantly reduced tumor sizes in xenograft models of non-small cell lung cancer (NSCLC), indicating its potential as a therapeutic agent .
- Antimicrobial Testing : Laboratory tests showed that this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong potency .
Mechanism of Action
The mechanism of action of 7-Ethoxy-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival . The compound’s nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 7-Methoxy-6-nitroquinazolin-4(3H)-one
- 7-Fluoro-6-nitroquinazolin-4(3H)-one
- 7-Chloro-6-nitroquinazolin-4(3H)-one
Comparison: 7-Ethoxy-6-nitroquinazolin-4(3H)-one stands out due to its unique ethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, fluoro, and chloro counterparts, the ethoxy derivative often exhibits different reactivity and potency in biological assays . This uniqueness makes it a valuable compound for further research and development.
Biological Activity
7-Ethoxy-6-nitroquinazolin-4(3H)-one is a member of the quinazoline family, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H10N3O3 with a molecular weight of 194.19 g/mol. Its structure features a quinazoline core with an ethoxy group at the 7-position and a nitro group at the 6-position, which significantly influences its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit receptor tyrosine kinases (RTKs) such as HER-2 and EGFR, which play crucial roles in cell proliferation and survival pathways. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Antitumor Activity
Research has shown that this compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes its inhibitory effects on different cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 2.25 | EGFR inhibition |
MCF-7 | 1.72 | HER-2 inhibition |
HT-29 | 2.81 | Induction of apoptosis |
These results indicate that the compound is particularly effective against lung (A549) and breast (MCF-7) cancer cells, demonstrating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. Studies have reported that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
This antimicrobial activity suggests that the compound could be further explored for potential use in treating infections caused by resistant bacterial strains .
Case Studies
- Antitumor Efficacy in Animal Models : In preclinical studies involving xenograft models of human tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, correlating with elevated levels of pro-apoptotic markers.
- Synergistic Effects with Other Anticancer Agents : A study investigated the combined effects of this compound with standard chemotherapeutics such as cisplatin and doxorubicin. The results indicated enhanced cytotoxicity when used in combination, suggesting potential for combination therapy strategies in cancer treatment .
Properties
IUPAC Name |
7-ethoxy-6-nitro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-9-4-7-6(3-8(9)13(15)16)10(14)12-5-11-7/h3-5H,2H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHZCGYIBIQASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.